1-Methyl-4-[5-(1-methylpyridin-1-ium-4-yl)-1,3,4-thiadiazol-2-yl]pyridin-1-ium diiodide
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Overview
Description
1-Methyl-4-[5-(1-methylpyridin-1-ium-4-yl)-1,3,4-thiadiazol-2-yl]pyridin-1-ium diiodide is a complex organic compound featuring a unique structure that includes two pyridinium rings and a thiadiazole moiety
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound might be explored for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, the compound could be investigated for its potential as a therapeutic agent. Its structure suggests it might interact with biological targets in unique ways, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials, such as conductive polymers or advanced coatings, due to its unique electronic properties.
Mechanism of Action
Target of Action
It is part of the cellular response to paraquat , suggesting that it may interact with similar targets as paraquat, a well-known herbicide that primarily targets the mitochondria in cells and interferes with electron transport .
Mode of Action
Given its structural similarity to paraquat, it might also act as a redox cycler, producing reactive oxygen species that can cause oxidative stress and damage to cells .
Biochemical Pathways
Based on its potential role in producing reactive oxygen species, it may impact pathways related to oxidative stress, cell death, and detoxification .
Result of Action
If it acts similarly to paraquat, it could lead to oxidative damage, cell death, and potentially tissue injury .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-[5-(1-methylpyridin-1-ium-4-yl)-1,3,4-thiadiazol-2-yl]pyridin-1-ium diiodide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Quaternization of Pyridine Rings: The pyridine rings are quaternized using methyl iodide, which introduces the methyl groups and converts the nitrogen atoms into pyridinium ions.
Coupling Reaction: The thiadiazole intermediate is then coupled with the quaternized pyridine rings under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-[5-(1-methylpyridin-1-ium-4-yl)-1,3,4-thiadiazol-2-yl]pyridin-1-ium diiodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form, such as a thiol or amine derivative.
Substitution: The iodide ions can be substituted with other nucleophiles, such as chloride or bromide, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium chloride, sodium bromide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution reactions would produce the corresponding halide derivatives.
Comparison with Similar Compounds
Similar Compounds
1,1’-Dimethyl-4,4’-bipyridinium dichloride: Similar in structure but with chloride ions instead of iodide.
4,4’-Bipyridine: Lacks the methyl groups and thiadiazole ring, making it less complex.
1-Methyl-4-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]pyridin-1-ium: Similar but with an ethenyl linkage instead of the thiadiazole ring.
Uniqueness
The uniqueness of 1-Methyl-4-[5-(1-methylpyridin-1-ium-4-yl)-1,3,4-thiadiazol-2-yl]pyridin-1-ium diiodide lies in its combination of two pyridinium rings and a thiadiazole moiety, which imparts distinct electronic and steric properties. This makes it a versatile compound for various applications, distinguishing it from simpler analogs.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and how it compares to similar compounds
Properties
IUPAC Name |
2,5-bis(1-methylpyridin-1-ium-4-yl)-1,3,4-thiadiazole;diiodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4S.2HI/c1-17-7-3-11(4-8-17)13-15-16-14(19-13)12-5-9-18(2)10-6-12;;/h3-10H,1-2H3;2*1H/q+2;;/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEIBQUOMLNFMJH-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C2=NN=C(S2)C3=CC=[N+](C=C3)C.[I-].[I-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14I2N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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